
(E)-3-methylpent-2-en-4-ynal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-methylpent-2-en-4-ynal is an organic compound characterized by its unique structure, which includes both an alkene and an alkyne functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-methylpent-2-en-4-ynal can be achieved through several methods. One common approach involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired compound. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
化学反応の分析
Types of Reactions
(E)-3-methylpent-2-en-4-ynal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to alcohols or alkanes using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether or H2 with a palladium catalyst.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted alkenes or alkynes.
科学的研究の応用
(E)-3-methylpent-2-en-4-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-3-methylpent-2-en-4-ynal involves its interaction with various molecular targets. The compound’s reactivity is influenced by the presence of both alkene and alkyne groups, which can participate in different types of chemical reactions. These interactions can affect cellular pathways and processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
(E)-2-methylbut-2-en-1-al: Similar structure but lacks the alkyne group.
(E)-3-methylbut-2-en-1-ol: Contains an alcohol group instead of an aldehyde.
(E)-3-methylpent-2-en-1-ol: Similar structure with an alcohol group.
特性
分子式 |
C6H6O |
|---|---|
分子量 |
94.11 g/mol |
IUPAC名 |
(E)-3-methylpent-2-en-4-ynal |
InChI |
InChI=1S/C6H6O/c1-3-6(2)4-5-7/h1,4-5H,2H3/b6-4+ |
InChIキー |
IFWPFCCGBZEOPS-GQCTYLIASA-N |
異性体SMILES |
C/C(=C\C=O)/C#C |
正規SMILES |
CC(=CC=O)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid](/img/structure/B13458747.png)

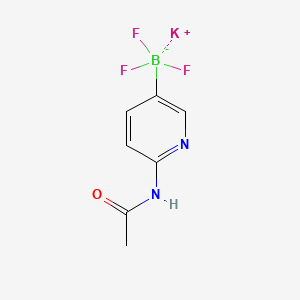
![1-[1-(2-Bromoethyl)cyclobutyl]methanamine hydrobromide](/img/structure/B13458759.png)
![2-[2-(Tert-butoxy)ethyl]piperidine](/img/structure/B13458767.png)
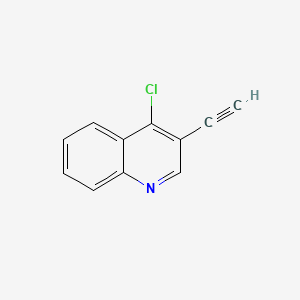
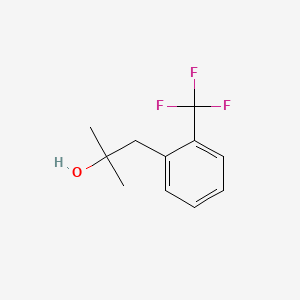
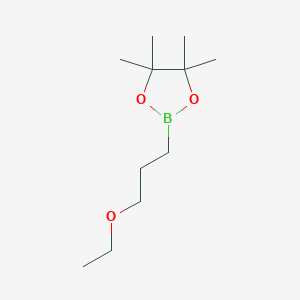

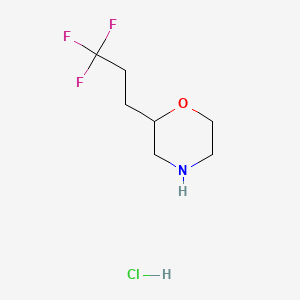



![Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride](/img/structure/B13458804.png)
